molecular formula C13H14N2O4 B2980334 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione CAS No. 921447-03-2

3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No. B2980334
CAS RN: 921447-03-2
M. Wt: 262.265
InChI Key: YPOQKORTPVXNLR-UHFFFAOYSA-N
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Description

3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as HPPH, and it is a photosensitizer that has been shown to be effective in photodynamic therapy (PDT) for the treatment of cancer.

Scientific Research Applications

HPPH has been extensively studied for its applications in 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione for the treatment of cancer. This compound is a non-invasive treatment that involves the use of a photosensitizer, such as HPPH, that is activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. HPPH has been shown to be effective in the treatment of various types of cancer, including head and neck cancer, lung cancer, and prostate cancer.

Mechanism of Action

The mechanism of action of HPPH involves the production of ROS upon activation by light. The ROS produced by HPPH can cause damage to cancer cells, leading to their death. HPPH has been shown to accumulate selectively in cancer cells, making it an effective photosensitizer for 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity and is well-tolerated by patients. It has a long half-life in the body, which allows for effective accumulation in cancer cells. HPPH has also been shown to have a low dark toxicity, which means that it is not toxic in the absence of light.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HPPH in lab experiments is its selectivity for cancer cells. This makes it an effective tool for studying cancer biology and for developing new cancer treatments. However, one of the limitations of using HPPH is the need for light activation, which can be challenging in certain experimental setups.

Future Directions

There are several future directions for research on HPPH. One area of research is the development of new photosensitizers that are more effective and selective for cancer cells. Another area of research is the optimization of 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione protocols to improve treatment outcomes. Additionally, research on the mechanism of action of HPPH and other photosensitizers can provide insights into the biology of cancer and potential new targets for cancer therapy.

Synthesis Methods

The synthesis of HPPH involves the reaction of 3-aminophenol with 2-bromoethanol to form 3-(2-hydroxyethoxy)aniline. This intermediate is then reacted with 3,4-dimethyl-1H-pyrrole-2,5-dione to form HPPH. The overall synthesis method is shown in the following reaction scheme:

properties

IUPAC Name

3-[3-(2-hydroxyethoxy)anilino]-1-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-12(17)8-11(13(15)18)14-9-3-2-4-10(7-9)19-6-5-16/h2-4,7-8,14,16H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOQKORTPVXNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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